Monomethyl 2-fluoroisophthalate
Description
Monomethyl 2-fluoroisophthalate (C₉H₇FO₄) is a monoester derivative of 2-fluoroisophthalic acid, featuring a fluorine atom at the 2-position of the aromatic ring and a methyl ester group at one carboxylic acid site. This structure confers unique electronic and steric properties, making it valuable in polymer chemistry, pharmaceuticals, and specialty organic synthesis. The fluorine atom’s electron-withdrawing effect enhances the acidity of the remaining carboxylic acid group, influencing reactivity in condensation and polymerization reactions .
Properties
Molecular Formula |
C9H6FO4- |
|---|---|
Molecular Weight |
197.14 g/mol |
IUPAC Name |
2-fluoro-3-methoxycarbonylbenzoate |
InChI |
InChI=1S/C9H7FO4/c1-14-9(13)6-4-2-3-5(7(6)10)8(11)12/h2-4H,1H3,(H,11,12)/p-1 |
InChI Key |
GHBSBSSHCNIRTB-UHFFFAOYSA-M |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1F)C(=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Dimethyl 2-fluoroisophthalate
- Structural Difference : Both carboxylic acid groups are esterified.
- Properties: Lower polarity due to the absence of a free carboxylic acid group. Reduced water solubility compared to the monoester. Applications: Primarily used as a plasticizer or solvent due to its hydrophobicity.
- Reactivity : Less reactive in acid-catalyzed reactions, as ester groups are more stable than free acids.
2-Fluoroisophthalic Acid
- Structural Difference : Both carboxylic acid groups are free.
- Properties: Higher acidity (pKa ~2.8) compared to the monoester (pKa ~3.5). Greater solubility in polar solvents (e.g., hot water).
- Applications: Used as a monomer in high-performance polyesters and polyamides.
Monomethyl 3-fluoroisophthalate (Positional Isomer)
- Structural Difference : Fluorine at the 3-position.
- Properties :
- Slightly lower acidity (pKa ~3.8) due to reduced inductive effects.
- Altered thermal stability in polymers due to differences in ring strain.
- Research Findings : Polymers derived from 2-fluoro isomers exhibit higher glass transition temperatures (Tg) than 3-fluoro analogs due to enhanced chain rigidity .
Monomethyl 2-chloroisophthalate (Halogen Analog)
- Structural Difference : Chlorine replaces fluorine.
- Properties :
- Lower electronegativity but larger atomic size, leading to steric hindrance.
- Reduced thermal stability compared to fluorinated analogs.
- Reactivity : Faster hydrolysis due to weaker C-Cl bonds but less resistance to oxidation.
Data Table: Key Properties of Monomethyl 2-fluoroisophthalate and Analogs
| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Solubility (Water) | pKa (Carboxylic Acid) |
|---|---|---|---|---|---|---|
| This compound | C₉H₇FO₄ | 198.15 | ~120 (est.) | Decomposes | Slightly soluble | ~3.5 (est.) |
| Dimethyl 2-fluoroisophthalate | C₁₀H₉FO₄ | 212.18 | ~80 | 280 | Insoluble | N/A |
| 2-Fluoroisophthalic acid | C₈H₅FO₄ | 184.12 | 245–250 | N/A | Soluble (hot) | ~2.8 |
| Monomethyl 3-fluoroisophthalate | C₉H₇FO₄ | 198.15 | ~110 (est.) | Decomposes | Slightly soluble | ~3.8 (est.) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
